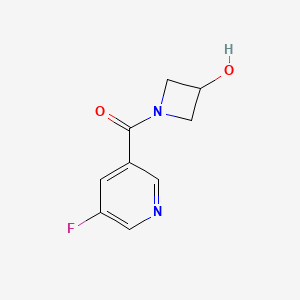

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Description

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a heterocyclic compound featuring a 5-fluoropyridine ring linked via a methanone group to a 3-hydroxyazetidine moiety. The fluoropyridine group contributes electron-withdrawing effects and metabolic stability, while the 3-hydroxyazetidine introduces hydrogen-bonding capability and conformational rigidity due to its small, strained four-membered ring.

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-1-6(2-11-3-7)9(14)12-4-8(13)5-12/h1-3,8,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNCQDGKBWTCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

According to patent WO2013088257A1 and related compounds disclosed therein, the preparation involves:

Conversion of 5-fluoropyridine-3-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Reaction of the acid chloride with 3-hydroxyazetidine under basic conditions (e.g., in the presence of triethylamine or pyridine) to form the amide bond.

The reaction is generally carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity and prevent side reactions.

The product is purified by standard chromatographic techniques or recrystallization.

This method offers a straightforward route with good yields and stereochemical retention of the hydroxyazetidine ring.

Synthesis of 3-Hydroxyazetidine Intermediate

The 3-hydroxyazetidin-1-yl moiety can be prepared by:

Starting from azetidine derivatives, selective hydroxylation at the 3-position via oxidation or nucleophilic substitution.

Alternatively, ring closure of amino alcohol precursors under basic or acidic catalysis.

Protection-deprotection strategies may be employed to safeguard the hydroxyl group during subsequent coupling steps.

These synthetic details are generally part of the precursor preparation and are optimized for stereochemical purity and yield.

Summary Table of Preparation Methods

Research Findings and Considerations

The amide bond formation step is critical and must be optimized to avoid racemization or degradation of the hydroxyazetidine ring.

Use of low temperatures and inert atmosphere conditions improves yield and purity.

The presence of the fluorine atom on the pyridine ring can influence reactivity, necessitating careful choice of coupling reagents.

Purification typically involves chromatography due to the polarity introduced by the hydroxy group.

Patent literature suggests that these compounds are intermediates or final products for pharmaceutical applications, underscoring the importance of stereochemical purity and reproducibility in synthesis.

Chemical Reactions Analysis

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .

Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride .

Substitution reactions often use reagents like halogens or nucleophiles .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to modulate these pathways makes it a potential candidate for the development of anticancer agents .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Pyridine-based compounds have demonstrated efficacy against various viral infections by interfering with viral replication mechanisms. This suggests that this compound could serve as a scaffold for developing new antiviral therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds containing pyridine and azetidine moieties. These compounds may protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

In a study published in Cancer Research, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their effects on human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability and induced apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antiviral Activity

A study conducted by the Journal of Virology examined the antiviral efficacy of various pyridine derivatives against influenza virus. The findings revealed that this compound inhibited viral replication in vitro, highlighting its promise as an antiviral candidate.

Mechanism of Action

The mechanism by which (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of methanone derivatives with heterocyclic substituents. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues with Azetidine Derivatives

- 3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenylmethanone (): Key Differences: Replaces the 5-fluoropyridin-3-yl group with a difluorinated, iodinated aniline-substituted phenyl ring. Implications: The iodine atom enhances steric bulk and may improve binding to hydrophobic pockets in kinase targets (e.g., MEK inhibitors). Synthesis: Prepared via EDCI/OxymaPure-mediated coupling, a method applicable to the target compound’s synthesis .

- (1,3-Dimethyl-1H-pyrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone (): Key Differences: Substitutes fluoropyridine with a dimethylpyrazole ring. Implications: The pyrazole’s electron-rich nature may alter pharmacokinetics, increasing metabolic stability compared to fluoropyridine.

Piperidine-Based Analogues

- (5-Fluoropyridin-3-yl)(piperidin-4-yl)methanone (17g) (): Key Differences: Replaces hydroxyazetidine with a piperidine ring. Implications: Piperidine’s six-membered ring offers greater conformational flexibility, which may enhance binding to G-protein-coupled receptors (e.g., vesicular acetylcholine transporters). Synthetic Yield: 79% via reductive amination, suggesting higher synthetic efficiency compared to azetidine derivatives .

Indole- and Pyrazole-Containing Analogues

- (3-Hydroxyazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone (): Key Differences: Replaces fluoropyridine with a methylindole group. Implications: Indole’s planar structure and π-π stacking capability may improve CNS penetration. The hydroxyazetidine maintains hydrogen-bonding, similar to the target compound, but the methyl group adds steric hindrance .

- [4,5-Dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinylmethanone (): Key Differences: Features a dihydropyrazole ring with a 2-methylphenyl substituent.

Biological Activity

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications, particularly in the context of antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the 5-fluoropyridine moiety have demonstrated significant antibacterial activity against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.25 µg/mL, indicating a potent effect compared to standard antibiotics like linezolid .

Table 1: Antimicrobial Efficacy of Related Compounds

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that related compounds exhibit significant inhibition of proliferation in leukemia L1210 cells, with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that disrupt nucleic acid synthesis .

Table 2: Anticancer Activity Against L1210 Cells

| Compound | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| Haloethyl phosphoramidate analogues | <50 | Release of FdUMP | |

| Piperidyl phosphoramidate analogues | <50 | Conversion to nucleotide intracellularly |

Case Study 1: Antibacterial Evaluation

A series of novel derivatives based on the pyridine structure were synthesized and evaluated for their antibacterial properties. The study demonstrated that specific modifications enhanced both antibacterial and antibiofilm activities, suggesting that structural optimization is key for developing effective antimicrobial agents .

Case Study 2: Anticancer Efficacy

In another investigation, various fluorinated compounds were tested against cancer cell lines, showing promising results in inhibiting cell growth. The data suggested that the introduction of fluorine atoms significantly increased the biological activity, likely due to enhanced lipophilicity and cellular uptake .

Q & A

Q. What are the common synthetic routes for (5-fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone, and what challenges arise during its preparation?

The synthesis typically involves coupling a fluoropyridine derivative with a functionalized azetidine ring. For example, related methanone derivatives are synthesized via multi-step protocols, such as nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling . Key challenges include:

- Steric hindrance from the azetidine’s 3-hydroxy group, complicating reaction efficiency.

- Purification difficulties due to polar intermediates, necessitating chromatographic techniques (e.g., HPLC) .

- Moisture sensitivity , requiring inert atmospheres and dry solvents .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry. For instance, H NMR of similar compounds reveals distinct signals for fluoropyridine protons (δ 8.5–8.6 ppm) and azetidine hydroxy groups (broad singlet at δ 4.1–4.3 ppm) .

- HPLC/MS : Used to monitor reaction progress and assess purity, especially for detecting byproducts from incomplete coupling .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related azetidine derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) be resolved for this compound?

Contradictions often arise from:

- Tautomerism or rotameric forms , particularly in the azetidine ring. Dynamic NMR studies at variable temperatures can identify equilibrium states .

- Isomeric byproducts . High-resolution mass spectrometry (HRMS) paired with 2D NMR (e.g., COSY, NOESY) distinguishes isomers by correlating proton environments .

- Solvent artifacts . Repeating analyses in deuterated DMSO or CDCl may resolve solvent-induced shifts .

Q. What strategies optimize the yield of the fluoropyridine-azetidine coupling step?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in similar heterocyclic systems .

- Temperature control : Reactions performed at 60–80°C balance reactivity and side-product formation .

- Protecting groups : Temporarily masking the azetidine’s hydroxy group with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions .

Q. How can computational modeling predict the compound’s biological activity or binding affinity?

- Docking studies : Molecular docking with targets like acetylcholine receptors (e.g., vesicular acetylcholine transporter) identifies potential binding modes, leveraging structural analogs (e.g., piperidine-linked methanones) .

- DFT calculations : Predict electronic properties (e.g., dipole moments) to rationalize solubility or reactivity trends .

- MD simulations : Assess stability of the 3-hydroxyazetidine moiety in aqueous environments, guiding formulation design .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by HPLC analysis to track degradation products .

- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound loss via LC-MS/MS .

- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and monitor crystallinity via PXRD to detect polymorphic transitions .

Methodological Considerations

Q. How can researchers address low reproducibility in synthesizing this compound?

- Detailed reaction logs : Document exact stoichiometry, solvent batches, and equipment calibration.

- Intermediate characterization : Isolate and validate intermediates (e.g., azetidine precursors) before coupling .

- Standardized workup : Use automated flash chromatography systems to reduce variability in purification .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Vibrational spectroscopy : IR identifies hydrogen-bonding patterns of the hydroxyazetidine group .

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry, as shown for pyrazol-1-yl methanone analogs .

- NOE experiments : Differentiate cis/trans configurations in the azetidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.